molecular formula C10H13NO B13992252 (3-Cyclopropoxyphenyl)methanamine

(3-Cyclopropoxyphenyl)methanamine

Cat. No.: B13992252
M. Wt: 163.22 g/mol
InChI Key: IKRSAQQCDQCUAI-UHFFFAOYSA-N
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Description

(3-Cyclopropoxyphenyl)methanamine is an organic compound with the molecular formula C10H13NO It features a cyclopropyl group attached to a phenyl ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropoxyphenyl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with 3-cyclopropoxybenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine group through reductive amination. This involves the reaction of 3-cyclopropoxybenzaldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions: (3-Cyclopropoxyphenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro, bromo, or sulfonyl derivatives of the phenyl ring.

Scientific Research Applications

(3-Cyclopropoxyphenyl)methanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Cyclopropoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

    (3-Cyclopropylphenyl)methanamine: Similar structure but with a cyclopropyl group instead of a cyclopropoxy group.

    (3-Methoxyphenyl)methanamine: Similar structure but with a methoxy group instead of a cyclopropoxy group.

    (3-Ethoxyphenyl)methanamine: Similar structure but with an ethoxy group instead of a cyclopropoxy group.

Uniqueness: (3-Cyclopropoxyphenyl)methanamine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(3-cyclopropyloxyphenyl)methanamine

InChI

InChI=1S/C10H13NO/c11-7-8-2-1-3-10(6-8)12-9-4-5-9/h1-3,6,9H,4-5,7,11H2

InChI Key

IKRSAQQCDQCUAI-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC=CC(=C2)CN

Origin of Product

United States

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